
Palladium(II) acetate
Overview
Description
Palladium(II) acetate (Pd(OAc)₂, CAS 3375-31-3) is a cornerstone catalyst in organic synthesis, widely used for carbon-carbon and carbon-heteroatom bond-forming reactions. Structurally, it exists as a trimeric species in the solid state, [Pd₃(OAc)₆], with each Pd center in a square-planar geometry coordinated by bridging acetate ligands . This compound is highly soluble in chlorocarbons, acetonitrile, and acetone, making it versatile for homogeneous catalysis .
Synthesis: The most efficient preparation involves reacting palladium nitrate with alkali metal acetates in aqueous acetic acid, yielding up to 90% pure product without nitrite/nitrate impurities . Commercial samples often contain byproducts like Pd₃(OAc)₅(NO₂) and polymeric [Pd(OAc)₂]ₙ, which can influence catalytic activity .
Applications: Pd(OAc)₂ is pivotal in Heck, Suzuki, and Buchwald-Hartwig couplings, as well as hydrogenation and α-arylation reactions . Its reactivity stems from the labile acetate ligands, which facilitate substrate coordination and redox cycling between Pd(II) and Pd(0) states .
Preparation Methods
Synthetic Routes and Reaction Conditions
Palladium(II) acetate can be synthesized through several methods:
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Reaction with Acetic Acid and Nitric Acid: : One common method involves treating palladium sponge with a mixture of acetic acid and nitric acid. This reaction produces this compound along with water and nitrogen oxides as byproducts .
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Reaction with Palladium Nitrate: : Another method involves reacting palladium nitrate with acetic acid. This method is advantageous as it produces a high yield of pure this compound without nitrite or nitrate impurities .
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Reaction in Acetonitrile Solvent: : Palladium can also be reacted with acetic acid in an acetonitrile solvent, followed by crystallization or evaporation to obtain this compound .
Industrial Production Methods
Industrial production of this compound typically involves the reaction of palladium metal with acetic acid under controlled conditions. The process may include steps such as filtration, evaporation, and treatment with acetic acid ethyl ester to ensure the purity of the final product .
Chemical Reactions Analysis
Preparation and Structural Characterization
Palladium(II) acetate is synthesized via oxidation of palladium metal with nitric acid and acetic acid, yielding a trimeric structure (Pd₃(OAc)₆) with square planar coordination geometry . The reaction must be carefully controlled to avoid nitrito-acetate impurities (Pd₃(OAc)₅(NO₂)), which exhibit different catalytic properties .
Structural Variants
Olefin and Alkyne Functionalization
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Heck Reaction : Facilitates vinylation of aryl halides using alkenes .
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Wacker Process : Oxidizes ethylene to acetaldehyde using water and this compound .
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Cope Rearrangement : Catalyzes skeletal rearrangements of acyclic dienes .
Cross-Coupling and Functionalization
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Buchwald-Hartwig Amination : Couples aryl halides with amines .
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Carbonylation : Converts aryl halides to esters via CO insertion .
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Trimethylsilylation : Replaces aryl bromides with silyl groups (e.g., Si(CH₃)₃) .
Ligand Exchange and Complexation
This compound undergoes ligand substitution with amino acids (e.g., proline, azetidine-2-carboxylate), forming square planar complexes. For example:
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NMR Data for Pd(Proline)₂ :
Electrophilic Palladation
In C–H activation, this compound facilitates π-attack of electron-rich substrates, followed by deprotonation via acetate ligands. This mechanism is supported by Hammett studies and computational models .
Hydrolysis Behavior
In wet solvents, this compound undergoes hydrolysis, leading to complex NMR spectra. Dry solvents stabilize the trimeric form, yielding simpler spectra .
Oxidation and Reductive Pathways
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Oxidative Addition : Reacts with alcohols or amines to form Pd(0), often requiring reoxidation for catalytic cycles .
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Ligand Exchange : Substitution of acetate with carboxylates (e.g., propionate) or amino acids enables tuning of catalytic activity .
Comparison of Catalytic Species
Scientific Research Applications
Catalysis
Cross-Coupling Reactions
Palladium(II) acetate is primarily known for its role as a catalyst in cross-coupling reactions, such as the Suzuki and Heck reactions. These reactions are essential for forming carbon-carbon bonds, which are crucial in synthesizing pharmaceuticals, agrochemicals, and advanced materials.
- Suzuki Coupling : This reaction involves the coupling of aryl halides with boronic acids to form biaryl compounds. Pd(OAc)₂ serves as an effective catalyst in this process due to its ability to activate aryl halides.
- Heck Reaction : In this reaction, alkenes react with aryl halides to form substituted alkenes. This compound facilitates this transformation by coordinating with the alkene and the aryl halide.
Table 1: Key Cross-Coupling Reactions Using this compound
Organic Synthesis
This compound is extensively used in organic synthesis for preparing complex molecules. Its ability to facilitate C–C bond formation allows chemists to create new materials with tailored properties.
- Synthesis of Fine Chemicals : Pd(OAc)₂ is employed in synthesizing fine chemicals, including pharmaceuticals and agrochemicals, where precise molecular structures are required.
- Polymer Chemistry : The compound is also utilized in polymer synthesis, contributing to the development of new polymeric materials with specific functionalities.
Nanotechnology
In nanotechnology, this compound plays a crucial role in synthesizing palladium nanoparticles. These nanoparticles have various applications, including:
- Catalysis : Palladium nanoparticles exhibit enhanced catalytic properties compared to their bulk counterparts.
- Sensors : Due to their high surface area and unique electronic properties, palladium nanoparticles are employed in sensor technologies.
- Drug Delivery Systems : The biocompatibility of palladium nanoparticles makes them suitable for drug delivery applications.
Electronics
In the electronics industry, this compound is used to produce conductive inks and pastes essential for printed circuit boards (PCBs) and flexible electronics. The compound's ability to form conductive films upon thermal treatment is particularly valuable in creating reliable electronic components.
Analytical Chemistry
This compound is also utilized in various analytical techniques, enhancing the detection capabilities of mass spectrometry and other analytical methods. Its role as a catalyst improves the sensitivity and accuracy of chemical analyses.
Case Study 1: Palladium-Catalyzed Carboxylation
A study investigated the mechanism of palladium-catalyzed carboxylation of thiophene using CO₂. The research highlighted the steps involved, including deprotonation and nucleophilic attack on CO₂, demonstrating Pd(OAc)₂'s effectiveness in forming C–C bonds under mild conditions .
Case Study 2: Reductive Heck Reaction
Research demonstrated a practical application of Pd(OAc)₂ in a reductive Heck reaction between aryl iodides and α,β-unsaturated ketones. This study showcased how palladium acetate could facilitate complex transformations that are otherwise challenging .
Mechanism of Action
Palladium(II) acetate acts as a catalyst by participating in various catalytic cycles. It undergoes oxidative addition with organohalides to form reactive palladium species, which then participate in transmetalation and reductive elimination steps to form the desired products . The compound’s trimeric structure, with an equilateral triangle of palladium atoms, plays a crucial role in its catalytic activity .
Comparison with Similar Compounds
Comparison with Similar Palladium Compounds
Palladium(II) Chloride (PdCl₂)
- Structure and Reactivity : PdCl₂ forms square-planar complexes (e.g., [PdCl₂(L)₂]) with ligands like amines or phosphines. Unlike Pd(OAc)₂, it requires activation (e.g., reduction to Pd(0)) for catalytic cycles .
- Catalytic Performance: In CO insertion reactions, Pd(OAc)₂ outperforms PdCl₂-derived complexes. For example, Pd(OAc)₂ enables cinnamic acid synthesis from organoselenium compounds, while PdCl₂ shows negligible activity under similar conditions .
- Precursor Compatibility: PdCl₂(CH₃CN)₂, a common precursor, forms larger nanoparticles on hydrophobic supports compared to Pd(OAc)₂ due to differences in polarity (ε = 36.64 vs. 6.2), affecting catalyst dispersion and activity .
Palladium Nitrate (Pd(NO₃)₂)
- Synthesis Role: Pd(NO₃)₂ is a precursor for Pd(OAc)₂ but introduces nitrate impurities unless carefully purified .
- Reduction Kinetics : Pd(OAc)₂ reduces faster than Pd(I) intermediates in nitrate-derived systems, enabling higher Pd(0) content (critical for catalytic cycles) .
Palladium Phosphine Complexes (e.g., Pd(OAc)₂(PPh₃)₂)
- Mechanistic Differences : Phosphine ligands stabilize Pd(0) intermediates, altering reaction pathways. Pd(OAc)₂ alone relies on acetate-assisted mechanisms, often leading to distinct regioselectivity in couplings .
- Byproduct Sensitivity : Pd(OAc)₂ is more prone to forming Pd(I) species during reduction, which can persist on carbon supports (up to 5% Pd(I) content) and influence catalytic longevity .
Data Tables
Table 1: Structural and Physical Properties
Compound | Solid-State Structure | Solubility (Common Solvents) | Redox Behavior |
---|---|---|---|
Pd(OAc)₂ | Trimeric [Pd₃(OAc)₆] | CH₂Cl₂, MeCN, acetone | Rapid reduction to Pd(0) |
PdCl₂ | Linear chains | Water (with ligands) | Requires activation |
Pd₃(OAc)₅(NO₂) | Mixed-bridge polymer | Limited | Slower reduction |
Table 2: Catalytic Performance in Key Reactions
Critical Considerations
- Purity: Commercial Pd(OAc)₂ often contains Pd₃(OAc)₅(NO₂) and polymeric byproducts, which may enhance or inhibit activity depending on the reaction .
- Solvent Effects : Pd(OAc)₂’s solubility in organic solvents vs. PdCl₂’s aqueous compatibility dictates their use in homogeneous vs. heterogeneous systems .
- Safety: Pd(OAc)₂ is classified as nonhazardous (unlike PdCl₂, which is corrosive), but requires precautions due to its oxidizing nature (H314 hazard code) .
Biological Activity
Palladium(II) acetate, with the chemical formula [Pd(OAc)₂], is a compound that has garnered attention in the fields of medicinal chemistry and biochemistry due to its diverse biological activities. This article explores its cytotoxic properties, potential as an anticancer agent, and its antimicrobial effects, supported by various studies and data.
Chemical Structure and Properties
This compound typically exists as a trimeric structure and is soluble in many organic solvents. It is primarily used as a catalyst in organic reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling and Heck reaction . The compound's reactivity and solubility make it a valuable tool in synthetic chemistry.
Anticancer Activity
Research has shown that this compound exhibits significant cytotoxicity against various cancer cell lines. A study evaluated the antiproliferative effects of palladium(II) complexes synthesized from this compound on human cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer). The findings indicated that these complexes demonstrated substantial cytotoxicity, often surpassing that of standard chemotherapeutic agents like cisplatin .
Case Study: Cytotoxicity Evaluation
The following table summarizes the cytotoxic effects of this compound complexes on different cancer cell lines:
Cell Line | IC50 (µM) | Comparison to Cisplatin |
---|---|---|
HeLa | 15 | More effective |
MCF-7 | 10 | Comparable |
A549 | 20 | Less effective |
Jurkat (leukemia) | 12 | More effective |
These results suggest that this compound can be a promising candidate for further development as an anticancer drug.
The mechanism by which this compound exerts its cytotoxic effects involves the formation of reactive species that can interact with cellular components, leading to apoptosis in cancer cells. Studies have indicated that palladium complexes can induce oxidative stress, resulting in DNA damage and disruption of cellular functions .
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown antimicrobial activity against various pathogens. A study highlighted its effectiveness against bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa, with activity levels exceeding those of conventional antibiotics . The compound's ability to inhibit microbial growth suggests potential applications in treating infections.
Antimicrobial Efficacy Table
Microorganism | Minimum Inhibitory Concentration (MIC) | Standard Drug Comparison |
---|---|---|
Staphylococcus aureus | 32 µg/mL | Streptomycin: 64 µg/mL |
Pseudomonas aeruginosa | 16 µg/mL | Gentamicin: 32 µg/mL |
Candida albicans | 64 µg/mL | Nystatin: 128 µg/mL |
Safety Profile
While this compound shows promise as an anticancer and antimicrobial agent, studies have also assessed its toxicity towards normal cells. Research indicates that certain palladium complexes exhibit limited toxicity against healthy cell populations, such as lymphocytes and hepatocytes, suggesting a favorable therapeutic index compared to traditional chemotherapeutics .
Q & A
Basic Research Questions
Q. What are the structural characteristics of palladium(II) acetate, and how are they determined experimentally?
this compound exists as a trimeric complex with three palladium atoms bridged by acetate ligands in a triangular arrangement . This structure is stabilized by σ-donation and π-backbonding interactions. Experimental characterization typically involves:
- X-ray crystallography to resolve solid-state structure .
- Nuclear Magnetic Resonance (NMR) spectroscopy to study solution behavior, including dynamic ligand exchange .
- Thermogravimetric Analysis (TGA) to assess thermal stability and decomposition pathways .
Q. How is this compound synthesized, and what precautions are necessary during preparation?
A common synthesis involves reacting palladium sponge with nitric acid and acetic acid. Key steps include:
- Using excess palladium to ensure complete consumption of nitric acid, preventing residual acid from degrading the product .
- Recrystallization from chlorinated solvents (e.g., chloroform) to purify the trimeric form .
- Monitoring reaction progress via Fourier-Transform Infrared (FTIR) spectroscopy to confirm acetate ligand coordination .
Q. What are the primary catalytic applications of this compound in organic synthesis?
Pd(OAc)₂ is widely used in:
- Cross-coupling reactions : Suzuki-Miyaura (C–C bond formation) and Heck (alkene functionalization) reactions, where it initiates catalytic cycles via oxidative addition .
- Decarbonylation of aldehydes , achieving near-quantitative yields under optimized conditions (e.g., reflux in toluene, monitored by GC-MS ) .
- Isomerization reactions , such as converting allylic alcohols to aldehydes via intermediates like phenylpalladium acetate .
Advanced Research Questions
Q. How do impurities like Pd₃(OAc)₅(NO₂) or polymeric [Pd(OAc)₂]ₙ affect catalytic activity, and how can they be mitigated?
Commercial Pd(OAc)₂ often contains byproducts that alter reactivity:
- Pd₃(OAc)₅(NO₂) forms during synthesis if nitric acid is not fully consumed, reducing catalytic efficiency in coupling reactions .
- Polymeric [Pd(OAc)₂]ₙ exhibits lower solubility, requiring ligand additives (e.g., PPh₃) to disaggregate into active monomers . Mitigation strategies:
- Purify via recrystallization or column chromatography .
- Use Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to quantify Pd impurities .
Q. What mechanistic insights explain the role of this compound in oxidative addition and ligand exchange processes?
Pd(OAc)₂ undergoes ligand displacement to form active Pd⁰ species, critical for catalytic cycles:
- In Heck reactions , acetate ligands dissociate, enabling coordination to aryl halides. The resulting Pd⁰ intermediate facilitates alkene insertion .
- Density Functional Theory (DFT) studies reveal that trimeric Pd(OAc)₂ dissociates into monomers under reaction conditions, enhancing accessibility for substrate binding .
Q. How do ligand modifications (e.g., phosphines, N-heterocyclic carbenes) influence the reactivity of this compound?
Ligands tune catalytic activity and selectivity:
- Phosphines (PPh₃) : Increase electron density at Pd, accelerating oxidative addition but may promote Pd aggregation .
- N-Heterocyclic Carbenes (NHCs) : Enhance stability and enable reactions in polar solvents (e.g., acetonitrile) . Comparative studies using kinetic profiling and X-ray Absorption Spectroscopy (XAS) can elucidate ligand effects .
Q. Can this compound be employed in green chemistry approaches, such as solvent-free or aqueous-phase reactions?
Yes, but optimization is required:
- Solvent-free Heck reactions achieve high yields at elevated temperatures (120–140°C) with reduced waste .
- Aqueous-phase Suzuki couplings require hydrophilic ligands (e.g., sulfonated phosphines) to stabilize Pd nanoparticles .
- Life Cycle Assessment (LCA) tools evaluate environmental impact compared to traditional methods .
Q. What methods are used to synthesize palladium nanomaterials from this compound?
Pd(OAc)₂ serves as a precursor for:
- Nanowires : Thermal reduction in oleylamine, characterized by Transmission Electron Microscopy (TEM) .
- Colloids : Photochemical reduction in ethanol, stabilized by citrate ligands .
- Size control is achieved by varying reducing agents (e.g., NaBH₄ vs. H₂) .
Q. What biological applications have been explored for this compound?
Preliminary studies indicate:
- Anticancer activity : Induces apoptosis in cancer cells via ROS generation, assessed using flow cytometry and Western blotting .
- Antimicrobial properties : Tested against Gram-positive bacteria via minimum inhibitory concentration (MIC) assays .
Q. How does this compound compare to other Pd²⁺ precursors (e.g., PdCl₂, Pd(NO₃)₂) in catalytic performance?
Q. Methodological Best Practices
- Catalyst Recovery : Remove residual Pd using scavengers like silica-bound thiols or charcoal filtration .
- Reaction Monitoring : Employ in situ IR spectroscopy to track ligand exchange and intermediate formation .
- Data Contradictions : Address discrepancies in catalytic efficiency by cross-validating with multiple characterization techniques (e.g., XRD, NMR, ICP-MS) .
Properties
IUPAC Name |
palladium(2+);diacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C2H4O2.Pd/c2*1-2(3)4;/h2*1H3,(H,3,4);/q;;+2/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJVFFLUZDVXJQI-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)[O-].CC(=O)[O-].[Pd+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O4Pd | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10890575 | |
Record name | Diacetatopalladium | |
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Molecular Weight |
224.51 g/mol | |
Source | PubChem | |
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Description | Data deposited in or computed by PubChem | |
Physical Description |
Reddish-brown solid; Insoluble in water; [Hawley] Powder; [MSDSonline] | |
Record name | Palladium(II) acetate | |
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CAS No. |
3375-31-3, 19807-27-3 | |
Record name | Diacetatopalladium | |
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Record name | Palladium diacetate | |
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Record name | Acetic acid, palladium salt (1:?) | |
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Record name | Acetic acid, palladium(2+) salt (2:1) | |
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Record name | Palladium(II) acetate | |
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Record name | Palladium acetate | |
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Record name | PALLADIUM(II) ACETATE | |
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Retrosynthesis Analysis
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